molecular formula C8H10ClN B1632496 3-Chloro-4-ethylaniline CAS No. 50775-72-9

3-Chloro-4-ethylaniline

Cat. No.: B1632496
CAS No.: 50775-72-9
M. Wt: 155.62 g/mol
InChI Key: LBGGMEGRRIBANG-UHFFFAOYSA-N
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Description

3-Chloro-4-ethylaniline (CAS RN: 50775-72-9) is a substituted aniline derivative featuring a chlorine atom at the 3-position and an ethyl group at the 4-position of the benzene ring. Its molecular formula is C₈H₁₀ClN, with a molecular weight of 155.62 g/mol. This compound is commercially available with a purity of up to 97% and is classified under the identifier MFCD20691157. Substituted anilines like this are critical intermediates in organic synthesis, particularly in the production of dyes, agrochemicals, and pharmaceuticals. The chlorine and ethyl substituents influence its electronic and steric properties, directing reactivity in electrophilic aromatic substitution reactions.

Properties

IUPAC Name

3-chloro-4-ethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-2-6-3-4-7(10)5-8(6)9/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGGMEGRRIBANG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50775-72-9
Record name 3-chloro-4-ethylaniline
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-4-ethylaniline typically involves the chlorination of 4-ethylaniline. One common method is the direct chlorination of 4-ethylaniline using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out at a controlled temperature to ensure selective chlorination at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a multi-step process. This involves the nitration of ethylbenzene to form 4-nitroethylbenzene, followed by catalytic hydrogenation to reduce the nitro group to an amine, and finally, chlorination to introduce the chlorine atom at the third position. This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-ethylaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitro compounds or quinones.

    Reduction: The compound can be reduced to form 3-chloro-4-ethylcyclohexylamine.

    Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

Major Products:

    Oxidation: 3-Chloro-4-nitroaniline or 3-chloro-4-ethylquinone.

    Reduction: 3-Chloro-4-ethylcyclohexylamine.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Industry

3-Chloro-4-ethylaniline serves as a precursor for the synthesis of pharmaceuticals. Its derivatives have shown potential in developing drugs with antimicrobial, anti-inflammatory, and anticancer properties. For instance, studies indicate that compounds related to this compound can induce apoptosis in cancer cells through specific cellular mechanisms.

Biological Research

In biological studies, this compound is utilized to investigate the interactions of substituted anilines with biological systems. It aids in understanding enzyme interactions and metabolic pathways, which are crucial for drug development and toxicology assessments .

Agrochemical Applications

This compound is employed in producing agrochemicals, including herbicides and insecticides. Its chemical properties make it suitable for developing effective pest control agents that target specific biological pathways in pests while minimizing environmental impact.

Dye and Pigment Manufacturing

The compound acts as an intermediate in synthesizing various dyes and pigments. Its unique substitution pattern enhances its reactivity, making it valuable in producing colorants used in textiles and coatings.

Case Study 1: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer activity by inducing apoptosis in cancer cell lines. A study highlighted that these compounds could alter cellular signaling pathways linked to cancer proliferation .

Case Study 2: Environmental Impact

Investigations into the environmental persistence of this compound have shown that while it can be effectively degraded in certain conditions, its metabolites may pose risks to aquatic life if not managed properly. This underscores the importance of monitoring its use in agrochemical formulations .

Mechanism of Action

The mechanism of action of 3-chloro-4-ethylaniline involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, altering their activity. The chlorine and ethyl substituents on the benzene ring influence its binding affinity and specificity. The compound can also participate in redox reactions, affecting cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

(a) 4-Chloro-2-ethylaniline (CAS: 30273-39-3)

  • Structure : Chlorine at the 4-position, ethyl at the 2-position.
  • Molecular Formula : C₈H₁₀ClN (identical to 3-Chloro-4-ethylaniline).
  • Key Differences : The shifted substituent positions alter electronic effects. The 4-chloro group is para-directing, while the 2-ethyl group is ortho/para-directing, leading to distinct regioselectivity in further functionalization.

(b) 5-Chloro-2-ethylaniline (CAS: 3843-97-8)

  • Structure : Chlorine at the 5-position, ethyl at the 2-position.
  • Molecular Formula : C₈H₁₀ClN.

Substituted Derivatives with Additional Functional Groups

(a) 3-Chloro-N-(4-ethoxybenzyl)-4-methylaniline (CAS: 1036537-11-7)

  • Structure : Incorporates a 4-ethoxybenzyl group and a methyl substituent.
  • Molecular Weight : 275.77 g/mol.
  • Key Differences : The ethoxybenzyl group increases steric bulk and introduces electron-donating ethoxy moieties, making this compound more suited for applications requiring lipophilic intermediates, such as drug discovery.

(b) 3-Chloro-4-(3-fluorobenzyloxy)aniline

  • Structure : Features a 3-fluorobenzyloxy group at the 4-position.
  • Molecular Formula: C₁₃H₁₁ClFNO.
  • Key Differences : The electron-withdrawing fluorine atom and benzyloxy group enhance resistance to oxidation, improving stability under acidic conditions compared to this compound.

Biphenyl Analogs

4-(3-Chlorophenyl)aniline (CAS: 5748-36-7)

  • Structure : Biphenyl system with a chlorine on the second ring.
  • Molecular Formula : C₁₂H₁₀ClN.
  • This makes it valuable in materials science, unlike the simpler monoaromatic this compound.

Physicochemical and Reactivity Trends

  • Solubility : Ethyl and chloro substituents in this compound reduce polarity, favoring solubility in organic solvents like dichloromethane or ethyl acetate. Derivatives with larger substituents (e.g., ethoxybenzyl) exhibit even lower aqueous solubility.
  • Reactivity :
    • This compound : Chlorine (meta-directing) and ethyl (ortho/para-directing) groups compete in electrophilic substitution, leading to mixed regioselectivity.
    • 4-Chloro-2-ethylaniline : Dominant para-directing effects from chlorine simplify functionalization patterns.
  • Thermal Stability : Fluorinated derivatives (e.g., 3-Chloro-4-(3-fluorobenzyloxy)aniline) show higher thermal stability due to strong C-F bonds.

Biological Activity

3-Chloro-4-ethylaniline (CAS Number: 50775-72-9) is an aromatic amine compound that has garnered attention in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including its effects on cellular mechanisms, toxicity, and potential therapeutic applications.

This compound is characterized by the following chemical formula:

  • Molecular Formula : C8H10ClN
  • Molecular Weight : 155.63 g/mol

The presence of a chlorine atom and an ethyl group in the para position relative to the amino group significantly influences its reactivity and biological interactions.

Anticancer Potential

Recent studies have explored the anticancer potential of compounds related to this compound. A structural activity relationship (SAR) analysis indicated that substituents on the aniline ring, such as chloro and ethyl groups, enhance inhibitory activity against various cancer cell lines. For instance, compounds with similar structures exhibited significant inhibition of epidermal growth factor receptor (EGFR) activity, which is crucial in many cancers. The IC50 values for these compounds ranged from 0.47 nM to over 10 μM depending on the specific modifications and cell lines tested .

Toxicity Studies

Toxicological assessments have shown that this compound poses certain health risks. It is classified as harmful if swallowed or in contact with skin, with acute toxicity levels indicating potential risks for dermal exposure . In vitro studies demonstrated that it induces oxidative stress and protein free radical formation in cells, which can lead to cellular damage. The compound's effects were compared with other anilines, revealing a spectrum of toxic responses depending on the molecular structure .

Case Studies and Research Findings

  • Cellular Mechanisms : Research indicated that this compound could induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways .
  • Comparative Studies : A comparative study involving various anilines suggested that this compound has a moderate capacity to form free radicals compared to other derivatives like 2,4-dimethylaniline, which was found to be more potent in this regard .
  • Potential Applications : The compound's ability to inhibit EGFR has led researchers to investigate its use as a lead compound for developing new anticancer agents. Its structural modifications could yield derivatives with enhanced efficacy and reduced toxicity profiles.

Table of Biological Activity Data

CompoundIC50 (nM)Cell LineActivity Description
This compoundVariesA549Potential EGFR inhibitor
Related AnilinesVariesVariousComparative oxidative stress inducers
2,4-Dimethylaniline2.4A549Stronger free radical formation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-4-ethylaniline
Reactant of Route 2
3-Chloro-4-ethylaniline

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